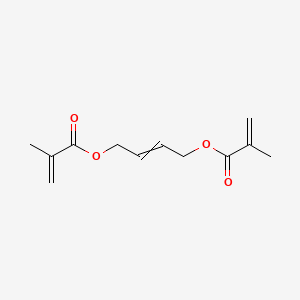
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O4. This compound is characterized by the presence of two ester functional groups and a conjugated diene system. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate typically involves the esterification of 4-hydroxybut-2-enyl alcohol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products
Oxidation: 4-(2-methylprop-2-enoyloxy)but-2-enoic acid.
Reduction: 4-(2-methylprop-2-enoyloxy)but-2-en-1-ol.
Substitution: 4-(2-methylprop-2-enoyloxy)but-2-enyl methanoate.
Applications De Recherche Scientifique
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive ester groups.
Mécanisme D'action
The mechanism of action of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The conjugated diene system allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including enzymes and receptors, depending on their functional groups and overall structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-enyl 2-methylprop-2-enoate: Similar in structure but lacks the additional ester group.
4-[(2-methylprop-2-enyl)oxy]benzoic acid: Contains a benzoic acid moiety instead of the but-2-enyl group.
4-(2-Methyl-2-propenyl)phenol: Contains a phenol group instead of the ester groups.
Uniqueness
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is unique due to its dual ester functionality and conjugated diene system, which provide it with distinct reactivity and polymerization capabilities. This makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3 |
Clé InChI |
SNPKTIBMZOAVGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




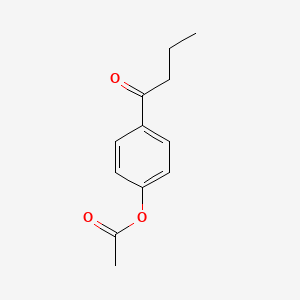
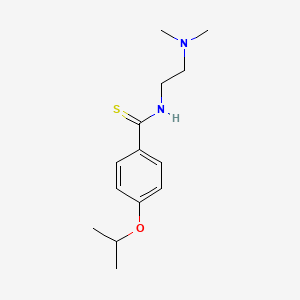
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
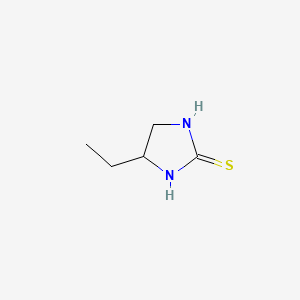


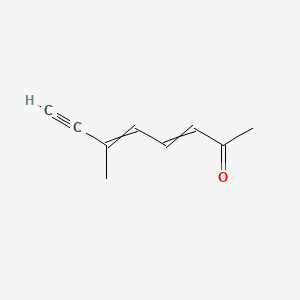
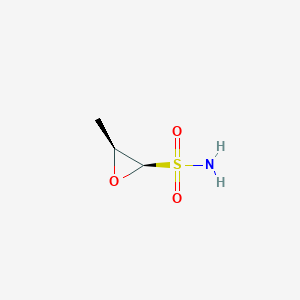
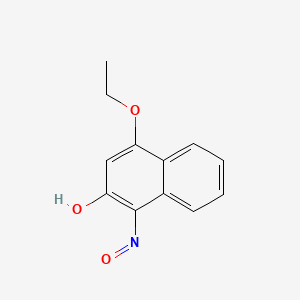
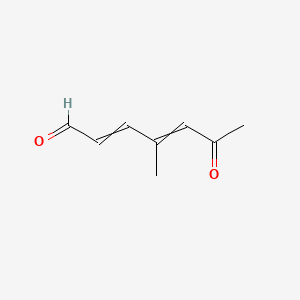
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
